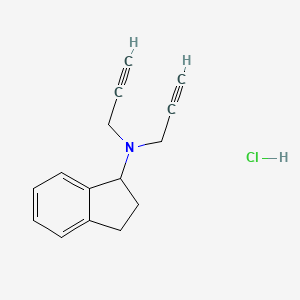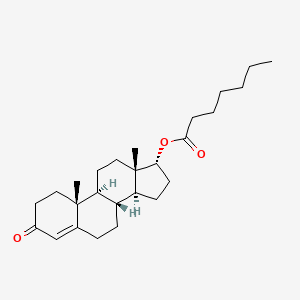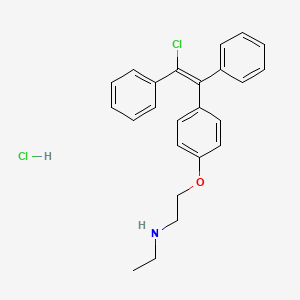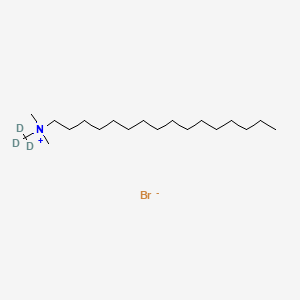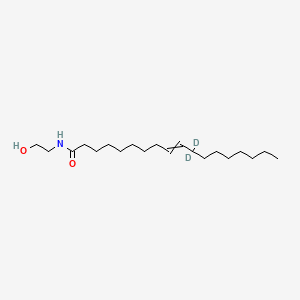
11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide
Descripción general
Descripción
“11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide” is a variant of Oleoylethanolamide (OEA), which is an endogenous peroxisome proliferator-activated receptor alpha (PPAR -α) agonist . It is a naturally occurring ethanolamide lipid that regulates feeding and body weight in vertebrates ranging from mice to pythons . This specific variant, often referred to as Oleoyl ethanolamide-d2 (OEA-d2), contains two deuterium atoms at the 11 position.
Synthesis Analysis
OEA is produced by the small intestine following feeding in two steps . First, an N-acyl transferase (NAT) activity joins the free amino terminus of phosphatidylethanolamine (PE) to the oleoyl group (one variety of acyl group) derived from sn-1-oleoyl-phosphatidylcholine, which contains the fatty acid oleic acid at the sn-1 position . This produces an N-acylphosphatidylethanolamine, which is then split (hydrolyzed) by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) into phosphatidic acid and OEA .Molecular Structure Analysis
The molecular formula of “this compound” is C20H39NO2. It has a molecular weight of 327.549. The structure of N-(2-hydroxyethyl)octadec-9-enamide contains total 61 bond(s); 22 non-H bond(s), 2 multiple bond(s), 17 rotatable bond(s), 2 double bond(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of its parent compound, OEA. OEA is a white solid with a melting point of 59–60 °C (138–140 °F; 332–333 K). It is soluble in ethanol and DMSO .Aplicaciones Científicas De Investigación
Synthesis and Properties of Fatty Polyamides
- Synthesis and Physicochemical Properties of Fatty (Co)polyamides : A study by Rejaibi et al. (2015) explored the synthesis of partially or fully biosourced (co)polyamides using a variety of monomers, including branched and unsaturated ones like (9Z)-octadecene-1,12-diamine. These copolyamides showed low glass transition and melting temperatures, acting as bio-based UV powder coatings for heat-sensitive substrates. Rejaibi et al., 2015.
Antimicrobial Applications
- Fatty Acid Derived 4-Methoxybenzylamides as Antimicrobial Agents : Nengroo et al. (2021) synthesized a series of fatty acid amides, including (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, demonstrating significant antifungal and antibacterial activities. The study highlighted the potential of these compounds in antimicrobial applications. Nengroo et al., 2021.
Mecanismo De Acción
Direcciones Futuras
The future directions of “11,11-Dideuterio-N-(2-hydroxyethyl)octadec-9-enamide” research could involve further exploration of its role in the regulation of feeding and body weight, as well as its potential applications in the treatment of obesity and other metabolic disorders. Additionally, its interaction with cannabinoid receptors and potential role in the endocannabinoid system could be areas of future research .
Propiedades
IUPAC Name |
11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/i8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MGVXTIMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)C=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)


